Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization LogD Modulation

This Boc-protected angular 1,6-diazaspiro[3.3]heptane provides a rigid spirocyclic scaffold that reduces logD₇.₄ by up to 1.0 unit compared to piperazine or morpholine analogues, delivering superior solubility and lower off-target binding for CNS drug candidates. The orthogonal Boc group allows selective deprotection (TFA/HCl) while leaving the 6-position free amine available for immediate alkylation or acylation. Consistent ≥95% purity and stable solid form make it ideal for parallel library synthesis. Source with confidence from reputable manufacturers; request a price inquiry today.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1330763-95-5
Cat. No. B570656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate
CAS1330763-95-5
Synonymstert-Butyl 1,6-Diazaspiro[3.3]heptane-1-carboxylate;  1-Boc-1,6-diazaspiro[3.3]heptane hemioxalate
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CNC2
InChIInChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10/h11H,4-7H2,1-3H3
InChIKeyLKTBVNSJVPWOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (CAS 1330763-95-5): A Boc-Protected Spirocyclic Building Block for Precision Medicinal Chemistry


Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (CAS 1330763-95-5) is a Boc-protected angular 1,6-diazaspiro[3.3]heptane [1]. This spirocyclic amine features a rigid bicyclic framework with two nitrogen atoms, one protected by a tert-butyloxycarbonyl (Boc) group and the other as a free secondary amine . The compound serves as a versatile intermediate in the synthesis of drug candidates, particularly where conformational restriction and precise exit vector orientation are required to modulate physicochemical properties and target engagement [1].

Why tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate Cannot Be Replaced by Common Piperazine or Morpholine Bioisosteres


The angular 1,6-diazaspiro[3.3]heptane core introduces a carbon bridge that fundamentally alters molecular geometry, basicity, and lipophilicity relative to piperazine, morpholine, or piperidine surrogates [1]. Measured logD₇.₄ values decrease by up to 1.0 unit despite the addition of a carbon atom, and the exit vector angles shift by as much as 2.5 Å in three-dimensional space, rendering the scaffold unsuitable as a direct bioisostere for piperazine when not used as a terminal group [1]. Furthermore, the Boc protecting group on the 1-position nitrogen provides orthogonal deprotection selectivity under acidic conditions, enabling sequential functionalization that unprotected spirocyclic amines cannot offer [2]. These quantifiable deviations mean that substituting with a generic N-Boc-piperazine or an unprotected diazaspiroheptane will yield compounds with divergent PK profiles, off-target liabilities, and synthetic utility.

Quantitative Differentiation of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate: Lipophilicity, Basicity, Geometry, and Purity


Lipophilicity Reduction (ΔlogD₇.₄) vs. Piperazine/Morpholine

Introducing the 1,6-diazaspiro[3.3]heptane scaffold lowers the measured distribution coefficient (logD₇.₄) by as much as -1.0 relative to the corresponding piperazine or morpholine analogues [1]. This reduction occurs despite the net addition of a single carbon atom and is attributed to increased basicity [1]. In direct comparisons, molecules incorporating azaspiro[3.3]heptanes exhibited logD₇.₄ values up to one log unit lower than their non-spiro counterparts, providing a quantifiable advantage for reducing off-target binding and improving aqueous solubility in lead optimization [1].

Medicinal Chemistry Physicochemical Property Optimization LogD Modulation

Basicity Increase (ΔpKa) vs. Piperazine

Azaspiro[3.3]heptanes are significantly more basic than their piperazine counterparts. In a computational comparison, the predicted pKa of an azaspiro[3.3]heptane analogue was 1.9 units higher (ΔpKa[ACD] = +1.9) than that of the corresponding piperazine derivative [1]. This increased basicity arises from the constrained geometry of the spirocyclic system, which alters the electronic environment around the nitrogen atoms [1].

Basicity pKa Prediction Drug Design

Geometric Exit Vector Alteration vs. Linear 2-Azaspiro[3.3]heptanes

The angular 1,6-diazaspiro[3.3]heptane core positions two exit vectors at a fixed, non-linear angle, contrasting with the opposing linear vectors of 2-azaspiro[3.3]heptanes [1]. In computational models, the 4-position of a terminal phenyl group attached to an azaspiro[3.3]heptane is displaced by 2.5 Å relative to the piperazine analogue and oriented perpendicularly, demonstrating a substantial three-dimensional deviation [2]. This structural rigidity and distinct vector orientation enable the exploration of novel chemical space inaccessible to simpler heterocycles [1].

Spirocyclic Scaffolds Exit Vector Geometry Conformational Restriction

Purity Consistency and Storage Stability

Commercial samples of tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate (free base and oxalate salt) are routinely supplied with a purity of ≥95% (typically 95–97%) as determined by HPLC or GC . The oxalate salt form exhibits enhanced stability at room temperature and is recommended for long-term storage at 2–8°C . In contrast, the unprotected 1,6-diazaspiro[3.3]heptane free base is more hygroscopic and prone to degradation, necessitating careful handling and limiting its shelf life.

Chemical Purity Building Block Quality Reproducibility

Targeted Applications of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate in Drug Discovery and Chemical Biology


Physicochemical Property Optimization in CNS Drug Candidates

The scaffold's ability to reduce logD₇.₄ by up to 1.0 unit [1] makes it an ideal building block for designing CNS-penetrant molecules with improved solubility and reduced off-target binding. Medicinal chemists can employ tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate to introduce a rigid, spirocyclic amine while simultaneously lowering overall lipophilicity, a critical parameter for CNS drug development [1].

Exploration of Novel Chemical Space via Exit Vector Control

The angular 1,6-diazaspiro[3.3]heptane core provides a unique, fixed orientation of exit vectors that differs by up to 2.5 Å from piperazine-based analogues [2][3]. This property enables the synthesis of libraries with distinct three-dimensional shapes, facilitating the identification of selective inhibitors or modulators for challenging targets where conventional heterocycles have failed [2].

Sequential Functionalization Using Orthogonal Protecting Group Strategy

The Boc-protected amine at the 1-position remains stable under basic conditions but can be selectively deprotected with acid (e.g., TFA or HCl), while the free secondary amine at the 6-position is available for immediate functionalization (e.g., alkylation, acylation, or sulfonylation) [2]. This orthogonal reactivity streamlines the synthesis of complex, differentially substituted spirocyclic libraries, reducing step count and improving overall yield [2].

High-Throughput Screening (HTS) Library Design

With consistent purity ≥95% and stable oxalate salt form, tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate is well-suited for parallel synthesis and inclusion in HTS libraries. The rigid spirocyclic scaffold imparts favorable physicochemical properties that enhance hit quality and lead-likeness, while the reliable supply chain ensures reproducibility across multiple screening campaigns [1].

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